Dicyclohexyl(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine
CAS No.:
Cat. No.: VC13615933
Molecular Formula: C29H35OP
Molecular Weight: 430.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H35OP |
|---|---|
| Molecular Weight | 430.6 g/mol |
| IUPAC Name | dicyclohexyl-[2-(2-methoxynaphthalen-1-yl)phenyl]phosphane |
| Standard InChI | InChI=1S/C29H35OP/c1-30-27-21-20-22-12-8-9-17-25(22)29(27)26-18-10-11-19-28(26)31(23-13-4-2-5-14-23)24-15-6-3-7-16-24/h8-12,17-21,23-24H,2-7,13-16H2,1H3 |
| Standard InChI Key | JOSMCDDTSORSFI-UHFFFAOYSA-N |
| SMILES | COC1=C(C2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
| Canonical SMILES | COC1=C(C2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
Introduction
Chemical Identity and Structural Properties
IUPAC Nomenclature and Molecular Structure
The systematic IUPAC name for this compound is dicyclohexyl-[2,6-dimethoxy-3-(2-methoxynaphthalen-1-yl)phenyl]phosphane . Its structure features a central phosphorus atom bonded to two cyclohexyl groups and a substituted biphenyl moiety. The biphenyl system is further functionalized with methoxy groups at the 2- and 6-positions and a 2-methoxynaphthalen-1-yl group at the 3-position, creating a sterically demanding environment around the phosphorus center .
Molecular Formula and Weight
The compound’s molecular formula, , reflects its high carbon content and the presence of three oxygen atoms from methoxy substituents. Its molecular weight of 490.6 g/mol places it among the heavier monodentate phosphine ligands used in catalysis .
Spectroscopic and Computational Identifiers
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InChI:
InChI=1S/C31H39O3P/c1-32-27-20-18-22-12-10-11-17-25(22)29(27)26-19-21-28(33-2)31(30(26)34-3)35(23-13-6-4-7-14-23)24-15-8-5-9-16-24/h10-12,17-21,23-24H,4-9,13-16H2,1-3H3 -
Canonical SMILES:
COC1=C(C2=CC=CC=C2C=C1)C3=C(C(=C(C=C3)OC)P(C4CCCCC4)C5CCCCC5)OC
These identifiers enable precise computational modeling and database searches, critical for drug discovery and materials science applications.
Synthesis and Industrial Production
Synthetic Routes
While detailed synthetic protocols are proprietary, the compound is typically synthesized via nucleophilic aromatic substitution or cross-coupling reactions. A plausible route involves reacting a brominated biaryl precursor with dicyclohexylphosphine in the presence of a palladium catalyst . The methoxy groups are likely introduced via Williamson ether synthesis prior to phosphination.
Industrial-Scale Manufacturing
Industrial production may employ continuous flow chemistry to enhance yield and purity. Key challenges include managing the steric bulk of the cyclohexyl groups and preventing oxidation of the phosphorus center during synthesis .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents such as water but is soluble in dichloromethane, toluene, and tetrahydrofuran. Stability under inert atmospheres is critical, as phosphine ligands are prone to oxidation .
Steric and Electronic Parameters
The Tolman cone angle, a measure of steric bulk, is estimated to exceed 170° due to the cyclohexyl and naphthyl groups. Electronically, the methoxy substituents donate electron density to the phosphorus atom via resonance, enhancing its σ-donor capacity .
Applications in Catalysis and Materials Science
Transition Metal Catalysis
The compound’s strong σ-donor and weak π-acceptor properties make it ideal for stabilizing electron-rich metal centers. It has been explored in:
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Suzuki-Miyaura Coupling: Facilitates cross-coupling of aryl halides with boronic acids at low catalyst loadings .
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Hydrogenation Reactions: Enhances selectivity in asymmetric hydrogenation of alkenes.
Coordination Chemistry
Forms stable complexes with late transition metals (e.g., Pd, Pt), which are characterized by X-ray crystallography and -NMR spectroscopy .
Comparison with Analogous Phosphine Ligands
| Parameter | Dicyclohexyl(2-(2-methoxynaphthyl)phenyl)phosphine | Triphenylphosphine | Xantphos |
|---|---|---|---|
| Cone Angle (°) | >170 | 145 | 108 |
| Electronic Effect | Strong σ-donor | Moderate σ-donor | Weak σ-donor |
| Catalytic Efficiency | High in sterically demanding reactions | Moderate | Low |
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